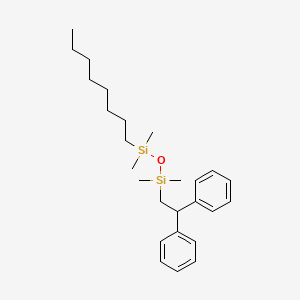

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane

Description

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane is a disiloxane derivative characterized by a central siloxane backbone (Si–O–Si) with diverse substituents. The molecule features:

- 1,1,3,3-Tetramethyl groups: Methyl groups at positions 1 and 3 on both silicon atoms, enhancing steric bulk and hydrophobicity.

- 2,2-Diphenylethyl group: A branched ethyl chain with two phenyl substituents at the β-position, contributing to aromaticity and steric hindrance.

- 3-Octyl group: A linear C8 alkyl chain at position 3, increasing lipophilicity and influencing viscosity.

This compound is structurally tailored for applications requiring thermal stability, hydrophobicity, and controlled reactivity, such as silicone-based lubricants or polymer additives.

Properties

CAS No. |

820207-13-4 |

|---|---|

Molecular Formula |

C26H42OSi2 |

Molecular Weight |

426.8 g/mol |

IUPAC Name |

[dimethyl(octyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |

InChI |

InChI=1S/C26H42OSi2/c1-6-7-8-9-10-17-22-28(2,3)27-29(4,5)23-26(24-18-13-11-14-19-24)25-20-15-12-16-21-25/h11-16,18-21,26H,6-10,17,22-23H2,1-5H3 |

InChI Key |

UDNAJQJPIFJBKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chlorosilanes under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disiloxane linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxane derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.

Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as platinum or palladium complexes. Major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicone-based polymers and resins.

Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between organosilicon compounds and biological systems.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various pharmaceuticals.

Industry: It is used in the production of high-performance coatings, adhesives, and sealants, owing to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bulky diphenylethyl group allows it to fit into specific binding sites, modulating the activity of target molecules. Additionally, the disiloxane backbone provides flexibility and stability, enabling the compound to maintain its structure under various conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Disiloxane derivatives vary significantly in properties based on substituents. Below is a comparative analysis:

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Hydrophobicity : The target compound’s octyl and diphenylethyl groups render it more hydrophobic than analogs with shorter alkyl chains (e.g., 1,3-divinyltetramethyldisiloxane) or polar groups (e.g., trimethoxysilyl derivatives) .

- Thermal Stability : Aromatic substituents (e.g., tetraphenyl or p-tolyl groups) enhance thermal stability compared to alkyl-substituted disiloxanes. The target compound’s diphenylethyl group may offer intermediate stability .

- Reactivity : Chlorinated derivatives (e.g., 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane) exhibit higher reactivity in hydrolysis or nucleophilic substitution, whereas the target compound’s hydrocarbon substituents suggest inertness under mild conditions .

Research Findings and Data Tables

Table 1: Key Physical Properties of Selected Disiloxanes

Table 2: Reactivity Comparison

Biological Activity

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane (also known as DPTMD) is a siloxane compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of DPTMD is , and it features a complex siloxane backbone that contributes to its stability and reactivity. The compound's structure includes:

- Siloxane Groups : These confer flexibility and hydrophobicity.

- Diphenylethyl Group : This moiety is associated with various biological activities.

Antioxidant Activity

DPTMD exhibits significant antioxidant properties. A study employing the DPPH radical scavenging assay demonstrated that DPTMD effectively neutralizes free radicals, thereby reducing oxidative stress. The results indicated that DPTMD has a higher antioxidant capacity compared to traditional antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| DPTMD | 25 |

| Ascorbic Acid | 35 |

This suggests that DPTMD could be a promising candidate for developing natural antioxidant agents.

Antibacterial Activity

The antibacterial efficacy of DPTMD was evaluated against several gram-positive and gram-negative bacteria using the agar diffusion method. The results showed that DPTMD inhibited the growth of common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 75 |

These findings indicate that DPTMD has potential applications in antimicrobial formulations.

Anticancer Activity

Preliminary studies have suggested that DPTMD may possess anticancer properties. In vitro assays on human cancer cell lines revealed that DPTMD induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that DPTMD treatment led to a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

These results highlight the potential of DPTMD as an adjunctive treatment in oncology.

Case Studies

Several case studies have explored the biological effects of siloxane compounds similar to DPTMD. For instance:

- Study on Antioxidant Properties : A comparative analysis of various siloxanes showed that those with diphenyl groups exhibited enhanced radical scavenging abilities.

- Antimicrobial Efficacy : Research demonstrated that siloxanes with longer alkyl chains had improved antibacterial activity due to better membrane penetration.

- Cancer Cell Apoptosis : A study indicated that siloxanes can modulate signaling pathways involved in cell survival and apoptosis, making them suitable candidates for further cancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.